molecular formula C12H19F2NO3 B2376151 Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2250243-65-1

Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B2376151
CAS No.: 2250243-65-1
M. Wt: 263.285
InChI Key: XUEWAUFFMPPYDO-UHFFFAOYSA-N
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Description

Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[33]heptane-2-carboxylate is a synthetic organic compound known for its unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of protecting groups, selective functionalization, and purification techniques such as chromatography .

Chemical Reactions Analysis

Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the spirocyclic structure provides stability and specificity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can be compared to other spirocyclic compounds such as:

    Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Similar spirocyclic core but lacks the difluoromethyl and hydroxy groups.

    Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains an oxo group instead of the hydroxy group.

    Tert-butyl 6-(difluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate: Lacks the hydroxy group but has the difluoromethyl group

These comparisons highlight the unique structural features and potential functional advantages of this compound.

Properties

IUPAC Name

tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(16)15-6-11(7-15)4-12(17,5-11)8(13)14/h8,17H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEWAUFFMPPYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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